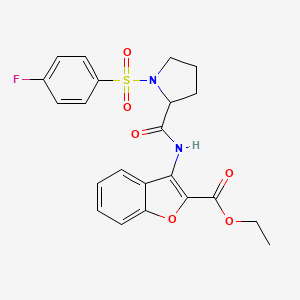
Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C22H21FN2O6S and its molecular weight is 460.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates:
- A benzofuran moiety, which is known for various biological activities.
- A pyrrolidine ring modified with a sulfonyl group, enhancing its interaction with biological targets.
- An ethyl ester group that may influence solubility and bioavailability.
The molecular formula for this compound is C19H22FNO5S, with a molecular weight of approximately 393.45 g/mol.
1. TRP Channel Modulation
Research indicates that derivatives of sulfonyl-pyrrolidine compounds can act as antagonists for Transient Receptor Potential (TRP) channels. These channels are involved in various physiological processes, including pain sensation and inflammation. This compound has shown promise in modulating these channels, potentially leading to analgesic effects .
2. Anticancer Activity
Studies have demonstrated that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. For example, related structures have been reported to inhibit cell growth in colorectal and ovarian cancer models, with IC50 values indicating potent activity . The presence of the fluorophenyl group is believed to enhance the interaction with cancer-related targets.
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit specific kinases implicated in cancer progression. For instance, it has been suggested that the compound can reduce tumor growth by interfering with cellular signaling pathways essential for cancer cell survival .
Table 1: Summary of In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 7.76 | Inhibition of cell proliferation |
| OVCAR-8 | 9.76 | Targeting kinase pathways |
In Vivo Studies
Preclinical studies have indicated that oral administration of related compounds leads to significant bioavailability and therapeutic effects in animal models. For example, a related sulfonamide compound demonstrated an oral bioavailability of 52.5% in rat models, suggesting favorable absorption characteristics .
Case Study 1: Analgesic Effects
A study focused on the analgesic potential of sulfonyl-pyrrolidine derivatives found that compounds similar to this compound exhibited significant pain relief in animal models. The study attributed this effect to TRP channel inhibition, leading to reduced nociceptive signaling .
Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer efficacy of a closely related compound in vitro and in vivo. The results showed a marked reduction in tumor size in treated mice compared to controls, with histological analysis revealing decreased cellular proliferation markers .
Properties
IUPAC Name |
ethyl 3-[[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O6S/c1-2-30-22(27)20-19(16-6-3-4-8-18(16)31-20)24-21(26)17-7-5-13-25(17)32(28,29)15-11-9-14(23)10-12-15/h3-4,6,8-12,17H,2,5,7,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPFVRCVUKFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














